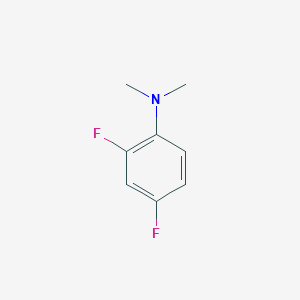

2,4-difluoro-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYXLRQCQPAWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443322 | |

| Record name | 2,4-difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78409-21-9 | |

| Record name | 2,4-difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Organophotocatalysis:this Approach Uses an Organic Photocatalyst, Such As Eosin Y, Under Visible Light Irradiation.nih.govthe Proposed Mechanism Involves an Oxidative Quenching Cycle:

The photocatalyst (PC) absorbs light and is excited to PC*.

The excited photocatalyst transfers an electron to the difluoroalkylating agent (e.g., I-CF₂CO₂Et), generating a difluoroalkyl radical (•CF₂CO₂Et). acs.org

The oxidized photocatalyst (PC⁺) then oxidizes the aniline (B41778) substrate to form an aniline radical cation. acs.org

The aniline radical cation and the difluoroalkyl radical combine to form a cationic intermediate.

Deprotonation by a base restores aromaticity and yields the final C-H difluoroalkylated product. acs.org

Electron Donor Acceptor Eda Complex Formation:an Alternative Pathway Involves the Direct Formation of an Eda Complex Between the Electron Rich Aniline and the Electron Poor Difluoroalkylating Agent.nih.govnih.gov

Oxidation and Dimerization Pathways

The oxidation of N,N-dimethylaniline and its derivatives is a well-studied process that typically involves the formation of a cation radical, which can then undergo various subsequent reactions, including dimerization. The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound significantly influences these pathways.

Anodic Oxidation Mechanisms of N,N-Dimethylaniline in Non-Aqueous Media

The anodic oxidation of the parent compound, N,N-dimethylaniline (DMA), in non-aqueous solvents like acetonitrile (B52724) has been investigated using techniques such as rapid scan cyclic voltammetry. utexas.edu The process begins with a one-electron oxidation at the anode to form the N,N-dimethylaniline cation radical (DMA⁺•). utexas.edunih.gov This initial step is often reversible at very high scan rates.

The presence of electron-withdrawing substituents, such as the fluorine atoms in this compound, is known to shift the oxidation potential to more positive values, making the initial electron transfer more difficult compared to the unsubstituted DMA. mdpi.com Studies on other 4-substituted N,N-dimethylanilines have shown that electron-withdrawing groups can also lower the yield of subsequent products, in part because the oxidation potential of the starting material becomes closer to that of the product, complicating the reaction pathway. researchgate.net

| Step | Description | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | One-electron oxidation of N,N-dimethylaniline (DMA) at the anode. | N,N-Dimethylaniline cation radical (DMA⁺•) | Electrochemical (E) |

| 2 | Coupling of two DMA⁺• radicals (or reaction of DMA⁺• with neutral DMA). | Dimeric cation or radical species | Chemical (C) |

| 3 | Deprotonation and subsequent oxidation. | N,N,N',N'-Tetramethylbenzidine (TMB) | Chemical/Electrochemical |

Nucleophilic Reactivity and Addition Reactions

The nucleophilicity of an aromatic amine is determined by the electron density on both the nitrogen atom and the aromatic ring. In this compound, two opposing electronic effects are at play. The N,N-dimethylamino group is a potent electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby enhancing its nucleophilic character.

Friedel-Crafts Reactions with N,N-Dimethylaniline Derivatives

Friedel-Crafts reactions are fundamental for C-C bond formation on aromatic rings, but their application to aromatic amines presents significant challenges.

Catalytic Strategies for Friedel-Crafts Alkylation with Aromatic Amines

Traditional Friedel-Crafts reactions are generally incompatible with anilines. eduncle.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electron acceptor, while the nitrogen atom of the aniline is a Lewis base. youtube.comyoutube.com This leads to a rapid acid-base reaction, forming a complex where the nitrogen atom becomes positively charged. youtube.comyoutube.com This positive charge strongly deactivates the aromatic ring, rendering it inert to the subsequent electrophilic attack required for alkylation. youtube.comyoutube.com

The presence of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, further deactivates the ring, making the reaction even more challenging. researchgate.net To overcome these limitations, modern catalytic strategies have been developed that avoid the use of strong, stoichiometric Lewis acids.

| Catalyst Type | Example | Key Feature | Applicability |

|---|---|---|---|

| Transition Metal Catalysts | Cobalt/pybox, Nickel(II) complexes acs.orgrsc.org | Alters the reaction mechanism, allowing for high efficiency and enantioselectivity under mild conditions. rsc.org | Effective for both N-monosubstituted and N,N-disubstituted anilines, including deactivated systems. rsc.org |

| Deep Eutectic Solvents | Choline chloride-zinc chloride researchgate.net | Acts as both solvent and catalyst, enabling highly regioselective reactions without traditional solvents. researchgate.net | Successful for the alkylation of N,N-dialkylanilines with high para-selectivity. researchgate.net |

| Brønsted Acid Organocatalysts | Confined imidodiphosphorimidates (IDPi) acs.org | Enables highly regio- and stereoselective C-C bond formation even with unactivated arenes. acs.org | Applicable to a range of arenes, including those with low nucleophilicity. acs.org |

Investigations into Regioselectivity in Friedel-Crafts Alkylation

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring. In this compound, the outcome of a potential Friedel-Crafts reaction would be determined by the interplay between the powerful activating N,N-dimethylamino group and the deactivating fluorine atoms.

N,N-Dimethylamino Group (-N(CH₃)₂): This is a strongly activating, ortho-, para-directing group due to resonance donation of the nitrogen lone pair.

Fluorine Atoms (-F): These are deactivating due to their strong inductive effect but are also ortho-, para-directing.

In this compound, the powerful -N(CH₃)₂ group at C1 dominates the directing effects. It strongly activates the ortho position (C6) and the para position (C4). However, the para position is blocked by a fluorine atom. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position, which is the most activated and sterically accessible site. The C5 position is also available but is meta to the activating amino group, making it significantly less favored.

| Position on Ring | Electronic Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Meta to -N(CH₃)₂ (weakly activated), Ortho to -F (deactivated) | Moderate | Low |

| C5 | Meta to -N(CH₃)₂ (weakly activated), Meta to -F (less deactivated) | Low | Moderate, but less than C6 |

| C6 | Ortho to -N(CH₃)₂ (strongly activated) | Low | High (Most likely site) |

Reaction Mechanisms and Selectivity Studies Involving 2,4 Difluoro N,n Dimethylaniline

Electrophilic Aromatic Substitution Pathways of Dimethylanilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The regiochemical outcome of these reactions on substituted benzenes is determined by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

The directing effects of substituents in electrophilic aromatic substitution are paramount in predicting the products of a reaction. organicchemistrytutor.com These effects are broadly categorized into activating or deactivating, and ortho/para-directing or meta-directing. youtube.com

The dimethylamino (-N(CH3)2) group is a potent activating group. wikipedia.org Through the resonance effect (+M), the nitrogen atom donates its lone pair of electrons into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic. wikipedia.orgorganicchemistrytutor.com This donation of electron density is most pronounced at the ortho and para positions, making the -N(CH3)2 group a strong ortho/para-director. wikipedia.org

In 2,4-difluoro-N,N-dimethylaniline, these effects are combined. The powerful activating and ortho/para-directing -N(CH3)2 group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already substituted with fluorine atoms. Therefore, the primary site of electrophilic attack directed by the amino group is position 6. The fluorine atoms at positions 2 and 4 deactivate the ring but also direct ortho/para relative to themselves. The C2-fluoro atom directs to positions 1 and 3, while the C4-fluoro atom directs to positions 3 and 5. The directing influence of the strongly activating dimethylamino group typically dominates, making position 6 the most probable site for electrophilic substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Ring Reactivity | Directing Influence |

| -N(CH3)2 | Strong +M, Weak -I | Activating | Ortho, Para |

| -F | Strong -I, Weak +M | Deactivating | Ortho, Para |

The nitration of N,N-dimethylaniline is highly dependent on the reaction conditions, specifically the acidity of the medium. When using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), the reaction environment is strongly acidic. doubtnut.com Under these conditions, the basic nitrogen atom of the dimethylamino group is protonated, forming the N,N-dimethylanilinium ion. stackexchange.com

This protonation fundamentally alters the electronic nature of the substituent. The resulting [-N⁺H(CH₃)₂] group is no longer an electron-donating, activating group. Instead, it becomes a potent electron-withdrawing group via a strong inductive effect (-I). stackexchange.com Consequently, it deactivates the aromatic ring and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position. doubtnut.comstackexchange.com Therefore, the major product of nitrating N,N-dimethylaniline in strong acid is meta-nitro-N,N-dimethylaniline. doubtnut.com

An alternative mechanism has been identified for the nitration of the N,N-dimethylanilinium ion when nitrous acid is present as a catalyst. rsc.org This pathway does not proceed through the formation of a C-nitroso derivative. Instead, it involves the rate-determining formation of a radical pair (PhNMe₂⁺·NO•), which then reacts rapidly with nitronium ions to yield the final products. rsc.org

Electrophilic fluorination introduces a fluorine atom onto an organic molecule using an electrophilic fluorine source ("F⁺"). wikipedia.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. wikipedia.orgnumberanalytics.com

However, the electrophilic fluorination of N,N-dimethylaniline derivatives is often not a clean reaction. researchgate.netresearchgate.net The reaction of N,N-dimethylaniline with reagents like NFSI and Selectfluor can lead to significant tarring and the formation of a complex mixture of products. researchgate.net Alongside the expected ortho- and para-fluorinated products, several side products are commonly observed. researchgate.net These include:

Biaryl compounds: Formed by the coupling of two aniline (B41778) rings.

Biarylmethanes: Resulting from coupling reactions involving the methyl groups.

N-demethylated products: Where one of the methyl groups on the nitrogen is removed. researchgate.netresearchgate.net

The mechanism of electrophilic fluorination is a subject of debate, with evidence supporting both a polar SN2-type pathway and a single-electron transfer (SET) process. wikipedia.org The formation of numerous side products in the case of electron-rich substrates like N,N-dimethylaniline suggests that SET pathways, leading to radical intermediates, may play a significant role. researchgate.net

C-H Functionalization Mechanisms

C-H functionalization represents a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized substrates. For N,N-dimethylaniline derivatives, this often involves reactions at the N-methyl groups.

The C-H bonds of the N-methyl groups in N,N-dimethylaniline can be activated to form reactive intermediates. One common pathway involves oxidation to an iminium ion. wikipedia.orgnumberanalytics.com This transformation can be facilitated by Lewis acid catalysts. nih.govnih.gov

The process begins with the coordination of a Lewis acid to the nitrogen atom or through an oxidative process that removes an electron from the amine. This generates a radical cation, which can then lose a proton from an adjacent methyl group to form an α-amino radical. Further oxidation of this radical leads to the formation of a highly electrophilic iminium ion, [Ar-N(CH₃)=CH₂]⁺. wikipedia.org

Direct C-H difluoroalkylation of anilines has been achieved using transition-metal-free, photoinduced methods. nih.govnih.gov These reactions provide a direct route to installing difluoroalkyl groups, which are valuable motifs in medicinal chemistry. Two distinct mechanistic pathways have been elucidated for the reaction between N,N-dimethylanilines and reagents like ethyl difluoroiodoacetate (I-CF₂CO₂Et). nih.govacs.org

Advanced Spectroscopic Characterization and Computational Chemistry in Understanding 2,4 Difluoro N,n Dimethylaniline

Elucidation of Electronic Structure and Reactivity

The electronic structure and reactivity of 2,4-difluoro-N,N-dimethylaniline can be comprehensively investigated through the lens of computational chemistry. These theoretical approaches provide insights into the molecule's behavior at a quantum level, offering a predictive understanding of its chemical properties.

Theoretical Predictions of Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's chemical reactivity. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a comprehensive understanding, a comparative analysis with a structurally similar compound, 4-fluoro-N,N-dimethylaniline, is presented. The calculated reactivity descriptors for 4-fluoro-N,N-dimethylaniline provide a valuable reference for estimating the properties of this compound. nih.gov

Table 1: Theoretical Molecular Reactivity Descriptors for 4-fluoro-N,N-dimethylaniline

| Descriptor | Value |

|---|---|

| HOMO Energy | -7.23 eV |

| LUMO Energy | -0.12 eV |

| HOMO-LUMO Gap | 7.11 eV |

| Ionization Potential | 7.23 eV |

| Electron Affinity | 0.12 eV |

| Chemical Hardness | 3.55 eV |

Data sourced from a Density Functional Theory study on 4-fluoro-N,N-dimethylaniline. nih.gov

The presence of an additional fluorine atom at the 2-position in this compound is expected to further lower the HOMO and LUMO energy levels due to the inductive electron-withdrawing effect, potentially leading to a larger HOMO-LUMO gap and increased chemical hardness compared to its monofluorinated counterpart.

Photophysical Studies and Mechanisms of Fluoro-N,N-dimethylaniline Chromophores

The photophysical properties of fluoro-N,N-dimethylaniline chromophores are of significant interest due to their potential applications in molecular probes and materials science. The interplay of the fluorine and dimethylamino substituents dictates the absorption and emission characteristics of these molecules.

Investigation of Fluorescence and Absorption Phenomena

The absorption and fluorescence spectra of N,N-dimethylaniline derivatives are characterized by transitions involving the π-electron system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. In ethanol, N,N-dimethylaniline exhibits an absorption maximum at approximately 298 nm and an emission maximum at 346 nm. nih.gov The introduction of fluorine atoms to the aromatic ring is known to influence these spectral properties. For instance, studies on related fluorescent protein chromophores have shown that substitutions can lead to shifts in the absorption and emission maxima. nist.gov

Table 2: Spectroscopic Properties of N,N-dimethylaniline in Ethanol

| Property | Wavelength (nm) |

|---|---|

| Absorption Maximum | 298 |

Data for the parent compound N,N-dimethylaniline. nih.gov

Mechanism of Photoisomerization Processes (e.g., Trans-Cis Isomerization)

Photoisomerization, such as trans-cis isomerization, is a common photophysical process in molecules containing double bonds or rotatable single bonds. In the context of N,N-dimethylaniline derivatives, photoisomerization can occur through torsional motion around the C-N bond, leading to a non-radiative decay pathway. nist.gov Upon photoexcitation, the molecule can transition to a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group is twisted relative to the plane of the benzene ring. This process is often associated with fluorescence quenching. The presence of fluorine atoms can influence the energetics of the ground and excited states, thereby affecting the barrier to isomerization and the efficiency of this non-radiative decay channel. nist.gov

Influence of Intermolecular Interactions on Photoluminescence Characteristics

The photoluminescence of fluoro-N,N-dimethylaniline chromophores can be significantly influenced by their local environment and intermolecular interactions. Factors such as solvent polarity, hydrogen bonding, and aggregation can alter the fluorescence quantum yield, lifetime, and emission wavelength. In polar solvents, molecules with charge transfer character in their excited state often exhibit a red-shift in their emission spectrum due to stabilization of the excited state. Furthermore, intermolecular interactions can lead to the formation of excimers or exciplexes, which have distinct emission properties compared to the monomeric species. The study of these interactions is crucial for understanding the photophysical behavior of this compound in different media and in the solid state.

Electrochemical Characterization and Redox Behavior

The electrochemical properties of anilines are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups, which profoundly affects its redox behavior.

Cyclic voltammetry is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. For aniline (B41778) derivatives, the oxidation potential is a key parameter that reflects the ease with which the compound can lose an electron. The presence of electron-withdrawing substituents, such as fluorine, tends to make the oxidation more difficult, resulting in a shift of the oxidation potential to more positive values. nih.gov

To illustrate the expected trend for this compound, a representative data table of oxidation-reduction potentials for various para-substituted N,N-dimethylanilines is presented below. It is anticipated that the two fluorine atoms in this compound would result in an oxidation potential that is higher than that of the mono-halogenated derivatives.

Table 1: Representative Oxidation-Reduction Potentials of Substituted N,N-Dimethylanilines This table presents data for related compounds to illustrate the expected electrochemical trends for this compound.

| Substituent (para-position) | Oxidation-Reduction Potential (E¹/₂) (V vs. SCE) |

|---|---|

| -OCH₃ | 0.58 |

| -CH₃ | 0.68 |

| -H | 0.78 |

| -Cl | 0.85 |

| -Br | 0.86 |

| -CN | 1.00 |

Source: Adapted from a study on the oxidation of substituted N,N-dimethylanilines by cytochrome P-450. nih.gov SCE refers to the Saturated Calomel Electrode.

The concept of π-acidity in the context of substituted anilines relates to the ability of the aromatic ring to accept electron density. The fluorine substituents on the aniline ring in this compound enhance its π-acidity. This increased π-acidity stabilizes the radical cation formed upon oxidation, influencing the subsequent redox transformations. The redox behavior of polyaniline, a related polymer, is known to be influenced by such factors, with redox peak positions correlating with interaction energies within the system. researchgate.net

The redox transformations of aniline derivatives can be complex, often involving dimerization and polymerization reactions following the initial electron transfer. The specific pathways for this compound would be a subject of detailed mechanistic studies, but the enhanced π-acidity is expected to play a crucial role in the stability and reactivity of the intermediates formed.

In Silico Modeling for Structure-Activity Relationship (SAR)

In silico modeling provides a powerful computational lens to investigate the relationship between the chemical structure of a molecule and its biological activity. For this compound, these methods can predict its interactions with potential biological targets and guide the design of derivatives with optimized properties. The incorporation of fluorine is a common strategy in drug design to modulate properties like metabolic stability and binding affinity. psychoactif.orgnih.gov

Computational docking and molecular dynamics simulations are key tools to study how a ligand like this compound might bind to a protein's active site. These methods calculate the binding energy, which is a measure of the affinity of the ligand for the target. nih.gov The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and scoring them based on a force field that approximates the intermolecular forces. nih.govarxiv.org

While specific ligand-target binding studies for this compound are not detailed in the provided search results, a hypothetical example can illustrate the type of data generated. In a typical study, the binding affinity of a series of related compounds would be calculated to understand the contribution of different functional groups.

Table 2: Hypothetical Binding Affinity Data for Aniline Derivatives Targeting a Kinase This table is a representative example to illustrate the output of computational ligand-target binding studies.

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| N,N-dimethylaniline | -6.5 |

| 4-fluoro-N,N-dimethylaniline | -7.2 |

| This compound | -7.8 |

| 4-chloro-N,N-dimethylaniline | -7.4 |

Lower binding energy indicates a higher predicted binding affinity.

Beyond predicting binding affinity, in silico modeling can provide detailed insights into the specific molecular interactions between the ligand and the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is crucial for the structural optimization of a lead compound. acs.orgtcichemicals.com

For this compound, the fluorine atoms can participate in favorable interactions, such as hydrogen bonds with backbone amides or interactions with charged residues in the binding pocket. The dimethylamino group can also act as a hydrogen bond acceptor. By analyzing these predicted interactions, medicinal chemists can propose modifications to the structure of this compound to enhance its binding affinity and selectivity for a particular target. For example, the position and nature of substituents on the aniline ring can be systematically varied to probe the structure-activity relationship.

Applications of 2,4 Difluoro N,n Dimethylaniline in Specialized Chemical Fields

Role in Advanced Organic Synthesis as a Building Block and Reagent

The reactivity of the aromatic ring and the N,N-dimethylamino group in 2,4-difluoro-N,N-dimethylaniline allows it to participate in a variety of chemical transformations, making it a key starting material for more elaborate molecular structures.

Precursor for Complex Organic Frameworks

While not a direct component of traditional metal-organic frameworks (MOFs), this compound is a fundamental building block for synthesizing more complex, highly functionalized molecules. Its difluorinated phenyl ring can be incorporated into larger scaffolds that are of interest in materials science and medicinal chemistry. For instance, derivatives of this compound can be used to construct novel fluorescent dyes. The synthesis of N,O-bidentate organic difluoroboron complexes, which exhibit significant fluorescence and large Stokes shifts, demonstrates how the core structure of a substituted aniline (B41778) can be elaborated into a more complex system. nih.gov These types of transformations provide a pathway to materials with tailored photophysical properties, where the initial difluoroaniline unit is a critical component of the final molecular architecture. nih.gov

Utility in Diverse Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The aniline functional group and the fluorinated aromatic ring present in this compound allow it to be a theoretical participant in several types of these reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form C-C bonds. mdpi.comnih.gov These reactions typically couple an organoboron compound with a halide. While this compound itself is not a halide, its derivatives (e.g., bromo- or iodo-substituted versions) would be excellent substrates for such couplings. For example, the Suzuki-Miyaura coupling has been successfully employed to connect bromoanilines with thienyl boronic acids, demonstrating the feasibility of using aniline derivatives in these powerful bond-forming methods. mdpi.com

Furthermore, the Hiyama cross-coupling, which utilizes organosilicon reagents, is particularly effective for the functionalization of compounds containing C-F bonds. nih.gov Research has shown that gem-difluoroalkenes undergo palladium-catalyzed Hiyama cross-coupling to stereoselectively produce monofluoroalkenes. nih.gov This highlights the potential for selectively activating and replacing a fluorine atom on a difluorinated aromatic ring like that in this compound under specific catalytic conditions, making it a valuable substrate for introducing a wide range of functional groups.

A summary of relevant cross-coupling reactions is presented below.

| Coupling Reaction | Typical Substrates | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | Bromoaniline, Thienyl Boronic Acid | Pd(dtbpf)Cl₂ | C(sp²)-C(sp²) | mdpi.com |

| Suzuki-Miyaura | Aryldioxaborolane, 2-Bromo-N,N-dimethylacetamide | Pd(OAc)₂, PCy₃·HBF₄ | C(sp²)-C(sp²) | researchgate.net |

| Hiyama Coupling | gem-Difluoroalkene, Triethoxyphenylsilane | Pd₂(dba)₃, dppe | C(sp²)-C(sp²) | nih.gov |

| N-Arylation | Aryl Chloride, Primary Amine | Pd₂(dba)₃, Custom Ligand | C(aryl)-N | nih.gov |

Contributions to Catalysis Research

The structural and electronic features of this compound and its derivatives are leveraged in the development and study of novel catalytic systems.

Design and Evaluation of Catalytic Systems Incorporating Difluoroaniline Moieties

The difluoroaniline moiety can be incorporated into larger molecular structures that act as ligands for metal catalysts or as organocatalysts themselves. The synthesis of N,O-bidentate organic BF₂ complexes from aniline derivatives is a prime example. nih.gov These complexes are created through a boron trifluoride-induced C-H activation and difluoroboronation. The resulting molecules possess excellent photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them suitable for applications in photocatalysis. nih.gov The electronic properties of the difluoroaniline core can be fine-tuned by adding other substituents, allowing for the rational design of catalysts with specific redox potentials and light-absorbing characteristics. nih.gov

Mechanistic Investigations of Catalytic Action in N-Alkylation Processes

The synthesis of N,N-dimethylaniline from aniline and a methylating agent like methanol (B129727) is a significant industrial process, often carried out using solid acid catalysts such as β zeolite. researchgate.net The mechanism involves the alkylation of the nitrogen atom. Studies on this reaction show that catalyst acidity plays a crucial role; a higher number of strong acid sites can lead to successive alkylation, resulting in the desired N,N-dimethylated product. researchgate.net The reaction is typically performed in the vapor phase at elevated temperatures (e.g., 240-250°C). researchgate.net

In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the aniline ring decreases the nucleophilicity of the nitrogen atom. This deactivation would likely necessitate more forcing reaction conditions (e.g., higher temperature, stronger alkylating agent, or more active catalyst) to achieve double methylation compared to unsubstituted aniline. Mechanistic studies of such processes help in understanding the electronic effects of substituents on reaction rates and catalyst performance, guiding the optimization of synthetic routes for substituted anilines.

Application of Visible-Light Organophotocatalysis

N,N-dimethylanilines are well-known for their ability to act as electron donors in photoredox catalysis. nih.govresearchgate.net Upon irradiation with visible light in the presence of a suitable photocatalyst, they can undergo a single-electron transfer (SET) event to form a radical cation. This reactivity is harnessed in a variety of synthetic transformations.

For example, a visible-light-driven photocascade catalysis has been developed to couple N,N-dimethylanilines with α-azidochalcones using a ruthenium-based photocatalyst. nih.govresearchgate.net This process involves the functionalization of the C-H bonds of the N-methyl groups, leading to the formation of one C-C and two C-N bonds in a single cascade. nih.govresearchgate.net This method has been used to synthesize a range of 1,3-diazabicyclo[3.1.0]hexanes in good yields. nih.govresearchgate.net

Furthermore, visible light can be used to promote the difluoroalkylation of anilines. acs.org In one approach, an electron donor-acceptor (EDA) complex forms between an aniline and an alkylating agent like ethyl difluoroiodoacetate. Simple photoexcitation of this complex can generate difluoroalkylated anilines without the need for a transition-metal photocatalyst. acs.org The efficiency of this transformation is highly dependent on the electronic properties of the aniline, with more electron-rich anilines generally providing better yields. acs.org

The table below summarizes findings from a study on visible-light-driven photocatalysis. nih.gov

| Substrate 1 (Aniline) | Substrate 2 (Chalcone) | Photocatalyst | Solvent | Yield | Reference |

| N,N-Dimethylaniline | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one derivative | Ru(bpy)₃(PF₆)₂ | CH₃CN | 71% | nih.gov |

| 4-Chloro-N,N-dimethylaniline | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one derivative | Ru(bpy)₃(PF₆)₂ | CH₃CN | 65% | nih.gov |

| 4-Bromo-N,N-dimethylaniline | 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one derivative | Ru(bpy)₃(PF₆)₂ | CH₃CN | 61% | nih.gov |

Innovations in Medicinal Chemistry

The pursuit of novel therapeutic agents with improved efficacy and specificity is a constant endeavor in medicinal chemistry. The unique electronic properties of the 2,4-difluorophenyl group, derived from intermediates like this compound, have made it a valuable component in the design of new drugs, particularly in the realm of oncology.

Development of Anticancer Agents Derived from Fluorinated Anilines

The development of targeted cancer therapies often involves the creation of small molecules that can interfere with specific biological pathways essential for tumor growth and survival. Fluorinated anilines are instrumental in the synthesis of such targeted anticancer agents.

The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its deregulation is implicated in a majority of human cancers. While direct inhibition of c-Myc has proven challenging, the development of small molecules that can modulate its expression or function remains a significant goal in cancer therapy. Although specific anticancer agents derived directly from this compound that target c-Myc are not prominently documented in publicly available research, the broader class of fluorinated molecules continues to be explored for this purpose.

Methionine S-adenosyltransferase 2 (MAT-2) is an enzyme that is overexpressed in various cancers and plays a crucial role in cell proliferation. It has been identified as a promising target for anticancer drug development. Research into MAT-2 inhibitors is ongoing, with a focus on identifying compounds that can selectively block its activity. While specific inhibitors derived from this compound have not been detailed in available literature, the exploration of fluorinated compounds as potential MAT-2 inhibitors is an active area of research.

Deubiquitinase enzymes (DUBs) are critical regulators of protein stability and function, and their inhibition has emerged as a promising strategy in cancer therapy. The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key player in DNA damage response pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131).

Several small-molecule inhibitors of the USP1/UAF1 complex have been identified. Notably, the clinical candidate KSQ-4279 and the tool compound ML323 have been shown to bind to a cryptic site on USP1. rdd.edu.iq While the synthesis of these specific inhibitors does not directly utilize this compound, the broader class of N-benzyl-2-phenylpyrimidin-4-amine derivatives, from which ML323 was developed, highlights the potential for creating potent and selective enzyme inhibitors. chemicalbook.com Research has shown that inhibitors like pimozide (B1677891) can also target the USP1/UAF1 complex, reversing cisplatin resistance in non-small cell lung cancer cells. google.com

Design of Bioactive Derivatives with Enhanced Therapeutic Potential

The 2,4-difluorophenyl group is a key pharmacophore in the design of various bioactive molecules. For instance, nitrones incorporating a 2,4-difluorophenyl motif have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. One such derivative, N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide, has demonstrated significant activity as a soybean lipoxygenase (LOX) inhibitor, with an IC50 value of 10 μM. sigmaaldrich.com This highlights the utility of the 2,4-difluorophenyl moiety in generating compounds with potent biological activity.

| Derivative | Biological Activity | Key Findings |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | Antioxidant, Anti-inflammatory | Potent inhibitor of soybean lipoxygenase (LOX) with an IC50 of 10 μM. sigmaaldrich.com |

Advancements in Agrochemical Research

The development of novel and effective agrochemicals is crucial for ensuring global food security. The incorporation of fluorine into pesticide molecules can enhance their efficacy, selectivity, and environmental stability. While the direct application of this compound in the synthesis of prominent commercial agrochemicals is not widely reported, its precursor, 2,4-difluoroaniline, is a known intermediate in the production of certain agricultural chemicals. acs.org The development of novel diamide (B1670390) compounds that combine pyrazolyl and polyfluoro-substituted phenyl groups has led to new fungicidal and insecticidal agents. probechem.com Although the synthesis of the notable acaricide pyflubumide (B1473361) starts from 3-isobutylaniline, the research into fluorinated phenyl groups in this class of compounds underscores the importance of fluorine in modern agrochemical design. nih.gov

Intermediates for Novel Agrochemical Development

The development of new agrochemicals is a continuous effort to combat pest resistance and improve crop yields with greater selectivity and environmental compatibility. Fluorinated compounds play a crucial role in this field, and difluoroaniline derivatives are important intermediates. nih.gov The presence of fluorine can enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences its transport and penetration capabilities within the target organism.

While specific commercial pesticides directly synthesized from this compound are not extensively documented in public literature, its structural motifs are found in advanced pesticidal molecules. The general strategy involves using fluorinated anilines as foundational scaffolds. For instance, the synthesis of novel diamide insecticides often involves the coupling of a substituted aniline with a carboxylic acid moiety. mdpi.comscielo.br The 2,4-difluorophenyl group is a key component in certain classes of fungicides and insecticides, where it is often part of the core structure responsible for the molecule's biological activity. mdpi.com

The synthesis of complex herbicides, such as triazolopyrimidine sulfonamides, has utilized N-2,6-difluorophenyl derivatives to achieve high efficacy. nih.gov The synthetic routes for such compounds often involve the reaction of a key intermediate with a substituted aniline. By analogy, this compound represents a readily available starting material for the synthesis of a variety of potential agrochemical candidates through N-demethylation followed by further functionalization or by direct electrophilic substitution on the aniline ring.

Table 1: Role of Fluorinated Anilines in Agrochemical Synthesis

| Agrochemical Class | Role of Fluorinated Aniline | Key Synthetic Step | Potential Impact of 2,4-Difluoro Substitution |

|---|---|---|---|

| Diamide Insecticides | Core structural component | Amide bond formation | Enhanced binding to target receptors (e.g., ryanodine (B192298) receptors) |

| SDHI Fungicides | Part of the N-phenyl amide skeleton | Amide coupling | Increased metabolic stability and fungicidal spectrum |

Synthesis and Evaluation of Pesticidal Analogs

The discovery of new pesticides frequently employs the strategy of creating analogs of existing active compounds. This "intermediate derivatization method" allows for the exploration of structure-activity relationships (SAR) to optimize performance. Substituted anilines are pivotal starting points for generating libraries of new chemical entities for biological screening. nih.gov

The synthesis of pesticidal analogs using this compound would typically involve its reaction with various electrophilic partners to introduce different pharmacophores. For example, reaction with acyl chlorides or isocyanates can yield a wide range of amide or urea (B33335) derivatives, respectively, which are common structural motifs in many pesticides. mdpi.com

The evaluation of these synthesized analogs would proceed through a standardized screening process. Preliminary bioassays would test for insecticidal, fungicidal, herbicidal, and acaricidal activities against a panel of common agricultural pests and weeds. mdpi.comscielo.br Compounds showing promising activity would undergo further investigation to determine their potency (e.g., LC50 or EC50 values), spectrum of activity, and mode of action. The two fluorine atoms in the this compound-derived analogs would be expected to significantly influence these biological outcomes compared to their non-fluorinated counterparts.

Impact on Materials Science

The unique electronic and photophysical properties imparted by fluorine substitution make this compound a valuable component in the design of advanced functional materials.

Development of Functional Dyes and Pigments (e.g., Azo Dyes, BODIPY Derivatives)

Functional dyes are crucial components in a variety of technologies, including printing, optics, and diagnostics. The color and properties of these dyes can be finely tuned by modifying their chemical structure.

Azo Dyes: Azo dyes, characterized by the -N=N- functional group, are synthesized through a diazotization-coupling reaction. nih.gov In this process, a primary aromatic amine is converted to a diazonium salt, which then reacts with a coupling component, often an electron-rich aromatic compound like an aniline or phenol (B47542) derivative. nih.govresearchgate.net this compound can act as a potent coupling component. The electron-donating dimethylamino group activates the aromatic ring for electrophilic attack by the diazonium salt, while the electron-withdrawing fluorine atoms modulate the electronic structure of the resulting dye molecule. This modification can lead to shifts in the absorption spectrum (color) and improvements in properties like lightfastness and thermal stability. researchgate.net

BODIPY Derivatives: Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent molecules known for their sharp absorption and emission peaks, high quantum yields, and excellent chemical stability. beilstein-journals.orgresearchgate.net Their synthesis typically involves the condensation of a pyrrole (B145914) derivative with an aldehyde or acid chloride, followed by complexation with boron trifluoride. beilstein-journals.org While the meso-position is commonly substituted, derivatives of the pyrrole rings or the boron center can also be prepared. Arylamine moieties can be incorporated into the BODIPY structure to tune their photophysical properties. The use of a this compound unit, for instance as a substituent on the meso-phenyl ring, would be expected to influence the dye's fluorescence wavelength and quantum yield due to the strong electronic effects of the fluorine atoms. researchgate.net

Table 2: Synthesis of Dyes Using Aniline Derivatives

| Dye Class | General Synthesis Method | Role of this compound | Expected Property Modulation |

|---|---|---|---|

| Azo Dyes | Diazotization of a primary amine followed by coupling. nih.gov | Acts as the electron-rich coupling component. | Shift in λmax (color), enhanced photostability. |

| BODIPY Dyes | Condensation of pyrroles with an aldehyde/acid chloride, then BF3 complexation. beilstein-journals.org | Can be incorporated as a substituent to tune electronic properties. | Altered fluorescence quantum yield and emission wavelength. |

Application in the Engineering of Light-Responsive Materials

Light-responsive or photochromic materials can change their properties upon exposure to light of a specific wavelength, making them useful for applications like optical switching, data storage, and smart fabrics. rsc.org One prominent class of such materials is based on donor-acceptor Stenhouse adducts (DASAs). DASAs are formed from the reaction of a secondary amine with a furan-derived aldehyde and an activated methylene (B1212753) compound. rsc.org

N,N-dimethylaniline and its derivatives are classic examples of the secondary amines used in DASA synthesis. The resulting DASA molecule can switch between a colored, linear form and a colorless, cyclic form upon exposure to visible light and heat, respectively. The electronic nature of the amine donor is critical to the switching properties. The incorporation of this compound as the amine component would introduce strong electron-withdrawing groups, which would significantly alter the energy levels of the donor portion of the DASA, thereby tuning its absorption wavelength and switching kinetics. rsc.org

Contribution to Optoelectronic Device Design

The properties that make fluorinated dyes and polymers attractive are directly relevant to the field of optoelectronics. Devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors rely on materials with specific energy levels, high charge carrier mobility, and good stability.

The functional dyes derived from this compound, such as the azo and BODIPY dyes discussed previously, are potential candidates for use in optoelectronic devices. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is a key strategy for tuning materials to match the requirements of device architectures. Furthermore, fluorination often enhances the photostability and thermal stability of organic materials, leading to longer device lifetimes. These dyes could potentially be used as emitters in OLEDs, sensitizers in dye-sensitized solar cells, or as the active component in organic photodetectors.

Role in Conductive Polymer Research

Conducting polymers combine the electrical properties of metals with the processing advantages of plastics. ciac.jl.cn Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov

PANI is typically synthesized by the oxidative polymerization of aniline monomers. The properties of the final polymer can be drastically altered by using substituted aniline monomers. The synthesis of a poly(this compound) would be an extension of this principle. The polymerization of this compound monomers would result in a fluorinated analog of polyaniline. The presence of two fluorine atoms per repeating unit would be expected to have a profound impact on the polymer's properties:

Conductivity: The strong electron-withdrawing nature of fluorine would influence the doping process and the resulting electrical conductivity.

Solubility: The fluorine atoms could enhance the polymer's solubility in certain organic solvents, improving its processability. nih.gov

Stability: C-F bonds are very strong, which could lead to a polymer with enhanced thermal and chemical stability compared to standard polyaniline.

Research in this area would involve the synthesis of the polymer via chemical or electrochemical methods and a thorough characterization of its structural, electrical, and optical properties to evaluate its potential for applications in sensors, antistatic coatings, and flexible electronics. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-difluoro-N,N-dimethylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, where fluorine atoms are introduced into the aromatic ring. For example, halogenation of N,N-dimethylaniline derivatives using fluorinating agents (e.g., Selectfluor®) under controlled temperature (0–25°C) and inert atmospheres (e.g., nitrogen) can yield 2,4-difluoro derivatives . Alternatively, catalytic methods using solid acids (e.g., SO₄²⁻/ZrO₂) for gas-phase reactions between aniline derivatives and methanol may be adapted, with vacuum distillation for purification . Optimization involves adjusting molar ratios, reaction time, and catalyst loading.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and treated by professional disposal services to prevent environmental contamination . Chronic toxicity studies in animals suggest limited carcinogenicity (IARC Group 3), necessitating strict exposure controls .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift correlations (e.g., aromatic protons at δ 6.5–7.5 ppm; N-methyl groups at δ 2.8–3.2 ppm) .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with fluorine substituents) .

- IR Spectroscopy : Identify N–C stretching (∼1,250 cm⁻¹) and C–F vibrations (1,100–1,200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the photophysical behavior of fluorinated N,N-dimethylaniline derivatives?

- Methodological Answer : Conflicting reports on charge transfer in 4-fluoro-N,N-dimethylaniline (e.g., Fujiwara et al. vs. Bohnwagner et al.) can be addressed using:

- Time-Dependent DFT (TD-DFT) : Compare vertical excitation energies with experimental UV-Vis spectra.

- Solvent Models : Apply Polarizable Continuum Model (PCM) to assess solvent effects on excited-state dynamics .

- Stark Spectroscopy : Quantify dipole moment changes to confirm/refute intramolecular charge transfer .

Q. What experimental strategies elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and track metabolites via LC-MS. Use enzyme inhibitors (e.g., ketoconazole for CYP450) to identify oxidative pathways (N-demethylation, ring hydroxylation) .

- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace N-oxide formation and demethylation kinetics .

Q. How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights are critical?

- Methodological Answer : As a ligand or intermediate in cross-coupling (e.g., Buchwald-Hartwig amination), its electron-rich aromatic ring stabilizes metal complexes (e.g., Pd). Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Differentiate single-electron transfer (SET) vs. polar pathways in oxidative reactions .

- EPR Spectroscopy : Detect radical intermediates in SET-driven mechanisms .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Fukui Function Analysis : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to map reactive sites .

- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (e.g., para-fluorine substituents directing electrophiles) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the carcinogenic potential of N,N-dimethylaniline derivatives?

- Methodological Answer : Limited evidence in rodents (e.g., splenic sarcomas in rats ) vs. negative epidemiological data in humans requires:

- Dose-Response Studies : Compare low-dose chronic exposure (mimicking human exposure) vs. high-dose acute models.

- Genotoxicity Assays : Perform Ames tests with S9 metabolic activation to assess mutagenicity .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.